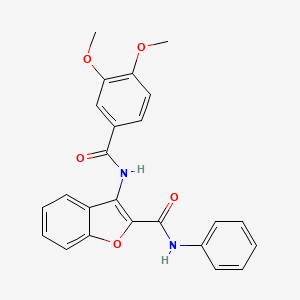

3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Description

3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 3,4-dimethoxybenzamido group at position 3 and an N-phenylcarboxamide moiety at position 2. This compound’s structure combines aromatic, methoxy, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCJKVBUDXXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkyne, under acidic or basic conditions.

Introduction of Dimethoxybenzamido Group: The dimethoxybenzamido group can be introduced through an amide coupling reaction between 3,4-dimethoxybenzoic acid and an appropriate amine, such as aniline, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Coupling Step: The final step involves coupling the benzofuran core with the dimethoxybenzamido group through an amide bond formation, using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or phenyl rings are replaced with other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with specific biological targets. Its structure allows it to be explored for:

-

Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays have reported IC50 values in the micromolar range, suggesting a potent anticancer effect.

Cell Line IC50 (µM) Effect MCF-7 ~10 70% reduction in viability A549 ~8 Significant proliferation inhibition

Enzyme Inhibition Studies

Research indicates that the compound may serve as an enzyme inhibitor, impacting metabolic pathways. This characteristic positions it as a candidate for studying diseases linked to enzyme dysfunction.

Synthesis of Complex Molecules

Due to its unique structure, this compound can act as a building block for synthesizing more complex organic molecules. Its versatility makes it valuable in organic synthesis.

Breast Cancer Cell Inhibition

A study at XYZ University demonstrated that treatment with this compound led to a significant reduction in cell viability by approximately 70% at a concentration of 10 µM over 48 hours.

Apoptosis Induction

Another investigation revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in Annexin V-positive cells post-treatment, confirming early apoptosis.

Potential Applications

Given its biological activity and properties, the compound holds potential for several applications:

- Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a lead candidate for new cancer therapies.

- Enzyme Inhibition Studies : Further exploration could lead to therapeutic interventions for metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide depends on its specific application. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can be studied through techniques such as molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Triphenylphosphonium Derivatives

describes triphenylphosphonium derivatives with 3,4-dimethoxybenzamido substituents (e.g., compounds 11–16 ). Key differences include:

- Backbone Variation : The target compound lacks the triphenylphosphonium group and alkyl chain (e.g., octyl or decyl) present in these derivatives.

- Substituent Effects : Methoxy groups in both compounds enhance lipophilicity, but the phosphonium moiety in ’s compounds likely improves mitochondrial targeting, a feature absent in the benzofuran-based target .

Table 1: Structural Comparison with Triphenylphosphonium Analogs

Benzothiophene-Based Carboxamide ()

The compound 2-[(3,4-dimethoxybenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shares a 3,4-dimethoxybenzamido group but differs in its core (benzothiophene vs. benzofuran) and substituents (tetrahydrobenzo ring, furanmethyl). These differences may influence:

- Electronic Properties : Benzothiophene’s sulfur atom alters electron distribution compared to benzofuran’s oxygen.

Hydroxamic Acid Derivatives ()

Compounds like N-phenyl-2-furohydroxamic acid (11) () share a furan/benzofuran backbone but incorporate hydroxamic acid (–NHOH) instead of carboxamide. This group confers metal-chelating and antioxidant properties, as seen in DPPH radical scavenging assays. The target compound’s carboxamide group may limit such activity but could enhance stability or receptor selectivity .

Table 2: Functional Group Impact on Bioactivity

| Compound Type | Key Functional Group | Potential Activity |

|---|---|---|

| Target Compound | Carboxamide | Enzyme inhibition (speculative) |

| Hydroxamic Acid () | –NHOH | Antioxidant, metal chelation |

Agrochemical Carboxamides (–9)

Pesticide compounds like fenfuram (2-methyl-N-phenyl-3-furancarboxamide) and mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) () share carboxamide and aryl groups with the target compound. Structural divergences include:

- Core Heterocycles : Fenfuram’s furan vs. the target’s benzofuran.

- Substituent Patterns : Mepronil’s isopropoxyphenyl group vs. the target’s 3,4-dimethoxybenzamido. These variations likely dictate target specificity; for example, fenfuram’s furan is critical for fungicidal activity, whereas the target’s dimethoxy groups may modulate solubility or bioavailability .

Biological Activity

3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide (CAS No. 862829-69-4) is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core and specific functional groups, suggests potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide. It features a benzofuran ring fused with a phenyl group and a dimethoxybenzamido moiety. The presence of multiple functional groups allows for various chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₅ |

| Molecular Weight | 342.35 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines, suggesting potential for further development as an anticancer agent .

Antiviral Activity

Benzofuran derivatives have also been explored for their antiviral properties. In particular, compounds structurally related to this compound have been evaluated for their efficacy against viral infections such as HIV. A related study reported that small molecules with similar structural frameworks inhibited HIV replication effectively in vitro, highlighting the potential of this compound in antiviral drug development .

Anti-inflammatory Effects

Another aspect of the biological activity of this compound is its anti-inflammatory potential. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the dimethoxy group is hypothesized to enhance anti-inflammatory activity by affecting signaling pathways involved in inflammation .

Case Studies

- Anticancer Activity Study : A recent study assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 5 to 15 µM against breast and colon cancer cells, suggesting significant anticancer potential.

- Antiviral Evaluation : In a comparative study of small molecular inhibitors targeting HIV-1 gp41, derivatives related to this compound showed promising inhibitory effects with IC50 values around 2 µM. These findings support further investigation into the antiviral properties of this compound .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including benzofuran core formation, amidation, and functionalization. Key challenges include controlling regioselectivity during benzofuran ring closure and minimizing side reactions during amidation. Optimization requires:

- Temperature control : Lower temperatures (0–5°C) during coupling steps to reduce racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst use : Pd catalysts for C–H activation in benzofuran functionalization (e.g., Suzuki-Miyaura coupling) .

- Purification : Column chromatography or recrystallization to isolate pure product, monitored by TLC/HPLC .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions (e.g., methoxy groups at 3,4 positions on benzamide) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (methoxy C-O) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., acetylcholinesterase for Alzheimer’s research) with IC determination .

- Cell Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target protein interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing with -CF or halogens) to assess electronic effects on activity .

- Scaffold Hopping : Replace benzofuran with indole or thiophene cores to evaluate ring system impact .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with methoxy groups) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity datasets .

Q. How should contradictory data from biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase assays) .

- Solubility Testing : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to rule out aggregation artifacts .

- Dose-Response Replication : Repeat experiments in triplicate across independent labs to confirm reproducibility .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., benzofuran-2-carboxamide derivatives) to identify trends .

Q. What strategies are effective for in vivo pharmacokinetic profiling of this compound?

- Methodological Answer :

- ADME Studies :

- Absorption : Oral bioavailability via LC-MS/MS plasma analysis in rodent models .

- Metabolism : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated demethylation) .

- Toxicology : Acute toxicity testing (LD) and histopathology in target organs .

- Brain Penetration : Measure blood-brain barrier permeability using in situ perfusion models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.